molecular formula C8H10BrNOS B1377174 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide CAS No. 1427380-94-6

1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide

Cat. No.: B1377174
CAS No.: 1427380-94-6
M. Wt: 248.14 g/mol
InChI Key: NZBXQWWIUIVBPL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide typically involves the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH). The final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Properties

IUPAC Name

1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXQWWIUIVBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2CC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
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1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
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1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
Reactant of Route 6
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide

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